2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Overview
Description
“2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is a chemical compound with the CAS Number: 60069-96-7 . Its molecular weight is 293.97 and its IUPAC name is 2,2’- (perchloro-1,2-phenylene)diacetonitrile . The compound is stored at a temperature between 28 C .
Molecular Structure Analysis
The InChI code for “2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is 1S/C10H4Cl4N2/c11-7-5 (1-3-15)6 (2-4-16)8 (12)10 (14)9 (7)13/h1-2H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.97 . It is stored at a temperature between 28 C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Light-Emitting Polymers
2,2'-(Perchloro-1,2-phenylene)diacetonitrile is utilized in the synthesis of polyfluorene copolymers for light-emitting diodes (LEDs). These polymers, like the 2,2‘-(9,9-dioctyl-9H-fluorene-2,7-diyl)diacetonitrile-based alternating polyfluorene copolymers, exhibit strong thermal stability, solubility in organic solvents, and versatile absorption and emission properties. They are prominent in the fabrication of LEDs due to their efficient electroluminescence and longer lifetime properties (Taranekar et al., 2006).
Macrocycle Synthesis
It's instrumental in macrocycle synthesis, particularly in the two-stage, three-component synthesis of complex structures like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphane-14,54- dicarbonitrile. This versatile compound shows potential in creating spatially symmetrical structures, offering insights into the synthesis of macrocyclic structures using simple and economical reagents (Merzhyievskyi et al., 2020).
Optical Properties in Copolymers
The compound is used in the synthesis of soluble copolymers with meta- and para-linkages, influencing their optical properties. Copolymers with meta-linkage, for instance, have lower glass transition temperatures due to lower crystallinity and demonstrate changes in photoluminescence due to reduced effective conjugation length and molecular aggregation (Chang et al., 2005).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a potential inhibitor of several cytochrome p450 enzymes, including cyp1a2 and cyp2c9 . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile’s action are currently unknown
Biochemical Analysis
Biochemical Properties
2,2’-(Perchloro-1,2-phenylene)diacetonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can bind to specific proteins, altering their conformation and function. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to altered gene expression and changes in cellular metabolism . For example, exposure to 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can result in the upregulation or downregulation of specific genes involved in metabolic processes. This compound can also affect cell proliferation and apoptosis, influencing the overall health and function of the cells.
Molecular Mechanism
At the molecular level, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of enzymes such as cytochrome P450 . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in altered metabolic pathways. Additionally, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can interact with transcription factors, influencing gene expression and leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that prolonged exposure to 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health . In some cases, high doses of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile have been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,2’-(Perchloro-1,2-phenylene)diacetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of various substrates . This interaction can lead to changes in metabolic flux and the levels of specific metabolites within cells. Additionally, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can influence the activity of other enzymes and cofactors, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile is transported and distributed through various mechanisms. It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in certain tissues, potentially leading to localized effects. Understanding the transport and distribution of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile is crucial for predicting its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. This localization can affect the compound’s overall impact on cellular processes.
Properties
IUPAC Name |
2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXDIOFAZIXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703344 | |
Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60069-96-7 | |
Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.